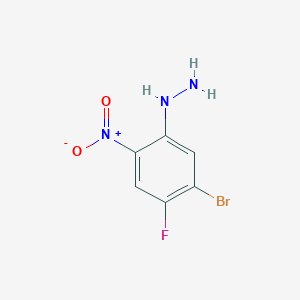

(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-fluoro-2-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECNBEKERZHWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272431 | |

| Record name | (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217303-75-7 | |

| Record name | (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217303-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Nitro Phenyl Hydrazine

Analysis of Established and Emerging Synthetic Routes to Substituted Aromatic Hydrazines

The preparation of substituted aromatic hydrazines has traditionally been dominated by a classical, robust methodology, while recent research has introduced novel catalytic approaches to broaden the synthetic toolkit.

Established Routes: The most prevalent and well-documented method for synthesizing arylhydrazines is the reduction of an aromatic diazonium salt. chemicalbook.comgoogle.com This two-step process begins with the diazotization of a corresponding substituted aniline (B41778). The aniline is treated with sodium nitrite (B80452) in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures (0–5 °C) to generate a diazonium salt intermediate. chemicalbook.comorgsyn.org Due to the inherent instability of diazonium salts, this intermediate is typically used immediately in the subsequent step. google.com The reduction of the diazonium salt is commonly achieved using reagents such as stannous chloride in acid, sodium sulfite, or sodium bisulfite, which yields the desired phenylhydrazine (B124118), often precipitated and isolated as its more stable hydrochloride salt. chemicalbook.comgoogle.comgoogle.com

Emerging Routes: Modern synthetic organic chemistry has pursued more efficient and versatile methods for C-N bond formation, leading to new routes for hydrazine (B178648) synthesis. Catalytic cross-coupling reactions have emerged as a powerful alternative. For example, a facile synthesis of aryl hydrazines has been developed via a copper-catalyzed C–N cross-coupling of aryl halides with hydrazine hydrate (B1144303). acs.org Palladium-catalyzed systems have also been investigated for related transformations, such as the direct conversion of phenols to anilines using hydrazine, which proceeds through a phenylhydrazine intermediate. rsc.org Furthermore, novel strategies involving the phosphetane-catalyzed cross-selective intermolecular reductive coupling of nitroarenes and anilines represent an innovative pathway to unsymmetrical hydrazines. organic-chemistry.org

Development and Optimization of Synthetic Protocols for (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine

While specific literature on the synthesis of this compound is scarce, a reliable synthetic protocol can be designed based on the established diazotization-reduction sequence, starting from the logical precursor, 5-bromo-4-fluoro-2-nitroaniline (B1375414).

A proposed synthetic pathway involves three key stages:

Diazotization: The reaction of 5-bromo-4-fluoro-2-nitroaniline with an aqueous solution of sodium nitrite in concentrated hydrochloric acid at 0–5 °C to form the (5-bromo-4-fluoro-2-nitrophenyl)diazonium chloride salt.

Reduction: The in-situ reduction of the diazonium salt. A pre-cooled solution of a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is added dropwise to the cold diazonium salt solution. chemicalbook.com This step results in the formation of this compound hydrochloride, which typically precipitates from the acidic medium.

Isolation of Free Base: The precipitated hydrochloride salt is collected and subsequently treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the acid and liberate the free this compound base. orgsyn.org

The table below outlines the proposed conventional batch synthesis protocol.

| Step | Reactants | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| Diazotization | 5-Bromo-4-fluoro-2-nitroaniline | Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl) | 0–5 °C, Aqueous medium | (5-Bromo-4-fluoro-2-nitrophenyl)diazonium chloride (in situ) |

| Reduction | (5-Bromo-4-fluoro-2-nitrophenyl)diazonium chloride | Tin(II) chloride dihydrate (SnCl₂·2H₂O) in conc. HCl | Maintained at 0–5 °C during addition | This compound hydrochloride |

| Neutralization | This compound hydrochloride | Sodium Hydroxide (NaOH) solution | Room temperature | This compound (free base) |

Applying green chemistry principles can significantly enhance the environmental profile of the synthesis. Research into related hydrazine syntheses has highlighted several promising areas for improvement.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of hydrazides, from several hours in conventional heating methods to mere seconds. researchgate.net This technique could potentially be applied to the reduction step of the diazonium salt, offering benefits in terms of energy efficiency and throughput. researchgate.net

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. orientjchem.org While the initial diazotization is already performed in an aqueous acidic solution, further steps could be optimized to minimize or eliminate organic solvents. For example, certain copper-catalyzed reactions for modifying aromatic hydrazines have been successfully performed in water. acs.org

The following table compares conventional heating with a potential microwave-assisted approach for a related hydrazide synthesis, illustrating the potential benefits. researchgate.net

| Parameter | Conventional Method (Process 1) | Microwave-Assisted Method (Process 2) |

|---|---|---|

| Reaction Time | 6.0–9.0 hours | 60–200 seconds |

| Yield Improvement | Baseline (59–77%) | Up to 23% increase (81–90%) |

| Solvent | Ethanol (B145695) | Solvent-free |

Continuous flow chemistry offers a transformative approach to synthesizing phenylhydrazines, primarily by addressing the significant safety hazards associated with batch processing of unstable diazonium salts. google.commdpi.com

In a continuous flow setup, small quantities of reactants are continuously mixed and reacted in a microreactor or a coiled tube, meaning the hazardous diazonium intermediate is generated and consumed in situ without accumulation. mdpi.comresearchgate.net This approach drastically improves safety, allows for better temperature control, and often leads to higher yields and purity. researchgate.net An integrated flow process for synthesizing the target hydrazine salt could involve three sequential stages within a single platform: diazotization, reduction, and acidic hydrolysis/salting out, reducing the total reaction time to less than 20 minutes. google.com This method is highly scalable and efficient, making it suitable for industrial production. google.comresearchgate.net

The shift from stoichiometric reagents to catalytic systems is a key goal in modern chemical synthesis.

Catalytic Hydrogenation: As an alternative to tin(II) chloride, the reduction of the diazonium salt can be performed via catalytic hydrogenation. google.com This method uses hydrogen gas and a solid catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com The primary advantage is the avoidance of large quantities of metal salt byproducts, resulting in a cleaner reaction and simpler workup. google.com

Copper-Catalyzed Cross-Coupling: As an entirely different synthetic strategy, the formation of the aryl-N bond could be achieved through a copper-catalyzed coupling of a suitable precursor, such as 1,5-dibromo-4-fluoro-2-nitrobenzene, with hydrazine. Such methods have proven effective for a range of aryl halides. acs.org

The table below summarizes various catalytic options that could be explored for the synthesis.

| Reaction Step | Catalytic Method | Catalyst Example | Potential Advantage |

|---|---|---|---|

| Reduction of Diazonium Salt | Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Environmentally friendly; avoids metallic waste. google.com |

| C-N Bond Formation | Copper-Catalyzed N-Arylation | Copper(I) Iodide (CuI) | Direct formation of N-N bond from aryl halide. organic-chemistry.org |

| C-N Bond Formation | Palladium-Catalyzed Coupling | Various Pd complexes | High regioselectivity and functional group tolerance. organic-chemistry.org |

Methodological Advancements in the Isolation and Handling of Substituted Phenylhydrazines

The isolation and handling of substituted phenylhydrazines require specific procedures due to their potential instability and sensitivity.

Isolation and Purification: A common and effective strategy is the isolation of the product as its hydrochloride salt, which is generally more stable and easier to crystallize than the free base. orgsyn.org The crude hydrochloride salt can be precipitated directly from the acidic reaction medium, collected by filtration, and purified by recrystallization. chemicalbook.com This often involves dissolving the crude salt in hot water and adding concentrated hydrochloric acid to reduce its solubility upon cooling, yielding purer crystals. orgsyn.org

To obtain the free base, the purified hydrochloride salt is dissolved or suspended in water and treated with a strong base like NaOH until the solution is alkaline. orgsyn.org The liberated phenylhydrazine, which may be an oil or a solid, is then typically extracted into an organic solvent. orgsyn.org Final purification is often achieved by vacuum distillation, which is crucial for preventing thermal decomposition that can be catalyzed by trace acidic impurities at atmospheric pressure. orgsyn.orggoogle.com

Handling and Storage: Phenylhydrazines are susceptible to aerial oxidation, which is often indicated by a color change to yellow, red, or dark brown. chemicalbook.com Therefore, they should be stored in sealed containers under an inert atmosphere (e.g., nitrogen) in a cool, dark, and well-ventilated area, away from oxidizing agents. chemicalbook.com

Investigating the Reactivity and Mechanistic Pathways of 5 Bromo 4 Fluoro 2 Nitro Phenyl Hydrazine

Nucleophilic Reactivity at the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. This reactivity is central to the formation of numerous derivatives, primarily through reactions with electrophilic carbon centers.

The reaction of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of stable hydrazone derivatives. This condensation reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. The subsequent dehydration of the hemiaminal intermediate yields the corresponding (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazone.

The scope of this reaction is broad, encompassing a wide range of aliphatic and aromatic carbonyl compounds. The reaction is highly regioselective, with the nucleophilic attack consistently occurring from the more basic and sterically accessible terminal -NH₂ group rather than the ring-bound -NH- group. The electron-withdrawing nature of the substituted phenyl ring reduces the nucleophilicity of the adjacent nitrogen atom, further ensuring the regioselectivity of the condensation.

A representative reaction involves the condensation of this compound with 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. This specific reaction, when carried out in refluxing ethanol (B145695), readily produces the corresponding hydrazone, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, in high yield. nih.gov The formation of such hydrazones is a common strategy in the synthesis of biologically active molecules and complex organic scaffolds. nih.govnih.gov

| Carbonyl Compound | Expected Hydrazone Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N'-Benzylidene-5-bromo-4-fluoro-2-nitrophenylhydrazine | Acid catalyst (e.g., acetic acid), Ethanol, Reflux |

| Acetone | N'-(Propan-2-ylidene)-5-bromo-4-fluoro-2-nitrophenylhydrazine | Acid catalyst, Ethanol, Reflux |

| 4-Nitrobenzaldehyde | 5-Bromo-4-fluoro-N'-(4-nitrobenzylidene)-2-nitrophenylhydrazine | Acid catalyst, Ethanol, Reflux |

| Cyclohexanone | N'-(Cyclohexylidene)-5-bromo-4-fluoro-2-nitrophenylhydrazine | Acid catalyst, Ethanol, Reflux |

The nucleophilic character of the hydrazine moiety also allows for N-alkylation and N-acylation reactions. Similar to condensation reactions, these transformations are expected to occur regioselectively at the terminal nitrogen atom.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base would lead to the formation of the corresponding N'-alkylated hydrazines. The base serves to neutralize the hydrogen halide produced during the reaction.

N-Acylation: Acylation using acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield N'-acylated hydrazines, also known as hydrazides.

These reactions provide a pathway to introduce a diverse range of substituents onto the hydrazine group, further expanding the synthetic utility of the parent molecule.

The mechanism of hydrazone formation from a hydrazine and a carbonyl compound is a well-established, multi-step process. scilit.com The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon.

The accepted mechanism involves:

Nucleophilic Attack: The lone pair of the terminal NH₂ group attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A rapid proton transfer, often facilitated by the solvent or a catalyst, occurs to form a neutral carbinolamine (or hemiaminal) intermediate.

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).

Dehydration: The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a protonated hydrazone.

Deprotonation: A final deprotonation step by a base (e.g., solvent, another hydrazine molecule) yields the neutral hydrazone product and regenerates the acid catalyst.

Aromatic Substitution and Functionalization Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with two halogen atoms and a powerful electron-withdrawing nitro group. This arrangement makes the ring susceptible to both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The presence of the nitro group at the C-2 position strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). mdpi.com Electron density is withdrawn from the ring, particularly at the ortho and para positions, making them susceptible to attack by nucleophiles.

In this compound, the fluorine atom is at the C-4 position (para to the nitro group), while the bromine atom is at the C-5 position (meta to the nitro group). According to the established principles of SNAr reactions, the position para to a strong electron-withdrawing group is significantly more activated than the meta position. nih.gov Consequently, the fluorine atom is the much more facile leaving group. Nucleophilic attack occurs preferentially at C-4, leading to the regioselective substitution of the fluorine atom. The stability of the intermediate Meisenheimer complex is a key factor driving this selectivity. A wide variety of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride (B91410) under relatively mild conditions.

| Nucleophile | Reagent Example | Expected SNAr Product | Key Feature |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | (5-Bromo-4-methoxy-2-nitro-phenyl)-hydrazine | Regioselective substitution of Fluorine. |

| Amine | Pyrrolidine | (5-Bromo-2-nitro-4-(pyrrolidin-1-yl)phenyl)-hydrazine | Formation of a C-N bond via SNAr. researchgate.net |

| Thiolate | Sodium thiophenoxide (NaSPh) | (5-Bromo-2-nitro-4-(phenylthio)phenyl)-hydrazine | Formation of a C-S bond via SNAr. |

| Azide (B81097) | Sodium azide (NaN₃) | (4-Azido-5-bromo-2-nitro-phenyl)-hydrazine | Introduction of the azide functional group. |

The carbon-bromine bond is a versatile handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ccspublishing.org.cn In contrast to SNAr reactions, the C-Br bond is significantly more reactive than the C-F bond in the oxidative addition step of typical palladium-catalyzed cycles. Therefore, these reactions are expected to occur selectively at the C-5 position. ossila.com

Suzuki-Miyaura Coupling: The reaction of this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base would yield 5-aryl or 5-vinyl substituted derivatives. researchgate.netresearchgate.netnih.gov This reaction is a robust method for creating biaryl structures. researchgate.nettcichemicals.com

Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling with terminal alkynes provides a direct route to 5-alkynyl substituted products. libretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. beilstein-journals.org This would convert the C-5 bromine to a substituted amino group, offering an alternative to SNAr for C-N bond formation.

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (4-Fluoro-5-phenyl-2-nitro-phenyl)-hydrazine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (4-Fluoro-2-nitro-5-(phenylethynyl)phenyl)-hydrazine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOᵗBu | (4-Fluoro-5-(morpholino)-2-nitro-phenyl)-hydrazine |

| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | (4-Fluoro-2-nitro-5-(thiophen-2-yl)phenyl)-hydrazine |

Investigation of Transformations Involving the Nitro Group (e.g., reduction, derivatization)

The nitro group in aromatic compounds is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group. The presence of other reducible or sensitive groups, such as halogens and the hydrazine moiety in this compound, necessitates the use of selective reduction methods to avoid unwanted side reactions like dehalogenation.

Various reagent systems have been developed for the selective reduction of aromatic nitro groups. Catalytic transfer hydrogenation using hydrogen donors like hydrazine hydrate (B1144303) in the presence of a catalyst is a common and effective method. d-nb.info The choice of catalyst and reaction conditions is crucial to ensure the desired chemoselectivity. For halogenated nitroarenes, milder conditions are often required to prevent hydrodehalogenation.

Commonly employed methods for the selective reduction of nitro groups that could be applicable to this compound are summarized in the table below.

| Reagent System | Catalyst | Solvent | Temperature | Key Features |

| Hydrazine Hydrate | Pd/C | Methanol | Room Temp. to Reflux | High efficiency, but risk of dehalogenation. organic-chemistry.org |

| Hydrazine Hydrate | Raney Nickel | Methanol | Room Temperature | Often used to avoid dehalogenation of chloro and bromo substituents. commonorganicchemistry.com |

| Hydrazine Glyoxylate | Zinc or Magnesium Powder | Methanol | Room Temperature | Rapid and selective reduction, avoids strong acids and high pressures. |

| Sodium Borohydride | Ni(PPh₃)₄ | Ethanol | Room Temperature | Mild and selective reduction of nitroaromatics. jsynthchem.com |

| Trichlorosilane | Tertiary Amine | Dichloromethane | Room Temperature | Metal-free reduction with high chemoselectivity. nih.gov |

This table presents general methods for selective nitro group reduction and their potential applicability to the subject compound.

Beyond reduction to the corresponding aniline (B41778), the nitro group can be transformed into other functionalities such as hydroxylamines or azo compounds, depending on the reducing agent and reaction conditions. wikipedia.org However, for a molecule like this compound, the primary transformation of interest is typically the selective reduction to 5-bromo-4-fluoro-1,2-diaminobenzene, a key intermediate for the synthesis of various heterocyclic systems.

Intramolecular Cyclization Reactions for Heterocycle Formation

The hydrazine moiety in this compound is a key functional group that enables its participation in various intramolecular cyclization reactions to form a wide array of heterocyclic compounds.

Advanced Studies on Fischer Indole (B1671886) Synthesis and Related Transformations

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a -sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring.

The application of the Fischer indole synthesis to this compound would be expected to yield highly substituted indoles. The electronic nature of the substituents on the phenyl ring can significantly influence the course of the reaction. The electron-withdrawing nitro group would likely impact the nucleophilicity of the hydrazine and the stability of the intermediates.

A hypothetical reaction scheme for the Fischer indole synthesis using this compound and a generic ketone (R₁COR₂) is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ketone (R₁COR₂) | Acid (e.g., H₂SO₄, PPA) | Substituted 6-bromo-5-fluoro-7-nitro-indole |

This table illustrates a potential application of the Fischer indole synthesis. The exact substitution pattern on the resulting indole would depend on the specific ketone used and the reaction conditions.

Research into Pyrazole (B372694) and Triazole Derivative Synthesis

Phenylhydrazines are common precursors for the synthesis of pyrazole and triazole derivatives. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental method for constructing the pyrazole ring. rsc.org

The reaction of this compound with various 1,3-dicarbonyl compounds (e.g., β-ketoesters, β-diketones) would lead to the formation of highly functionalized pyrazoles. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the phenylhydrazine and the dicarbonyl compound.

The synthesis of triazole derivatives from phenylhydrazines is also a well-established area of research. researchgate.net These syntheses often involve multi-step sequences or cycloaddition reactions. For instance, the reaction of a phenylhydrazine with a compound containing a nitrogen-nitrogen-carbon or a carbon-nitrogen-carbon fragment can lead to the formation of a triazole ring.

| Hydrazine Derivative | Co-reactant | Heterocyclic Product |

| This compound | 1,3-Dicarbonyl Compound | Substituted Pyrazole |

| This compound | Precursor with N-N-C or C-N-C fragment | Substituted Triazole |

This table outlines the general synthetic routes to pyrazole and triazole derivatives from the subject hydrazine.

Formation of Novel Fused Polycyclic and Spiro Systems

While the direct synthesis of complex fused polycyclic and spiro systems from this compound is not extensively documented in general literature, the functional groups present on this molecule provide handles for such transformations. Intramolecular cyclization reactions of appropriately derivatized forms of this hydrazine could lead to the formation of novel polycyclic structures.

For example, if the hydrazine moiety is first reacted to introduce a side chain containing a suitable reactive group, subsequent intramolecular cyclization could lead to the formation of a new ring fused to the benzene (B151609) ring. The bromo and fluoro substituents could also be utilized in cross-coupling reactions to build more complex architectures prior to a final cyclization step. The synthesis of such complex molecules would likely involve multi-step synthetic sequences.

Redox Chemistry and Associated Transformations

The redox chemistry of this compound is primarily centered around the transformations of the nitro group.

Selective Reduction of the Nitro Group to Amine or Other Functionalities

As discussed in section 3.2.3, the selective reduction of the nitro group to an amine is a key transformation of this compound. This reaction is crucial for the synthesis of the corresponding diamine, which is a valuable building block for various heterocyclic compounds.

The primary challenge in this reduction is to preserve the other functional groups, namely the bromo and fluoro substituents and the hydrazine moiety. Catalytic transfer hydrogenation with hydrazine hydrate is a promising method, provided the catalyst and conditions are carefully chosen to avoid dehalogenation. d-nb.infoorganic-chemistry.org The use of milder reducing agents or metal-free systems can also be advantageous. jsynthchem.comnih.gov

The progress of the reduction can be monitored by various analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete conversion of the starting material and to detect the formation of any byproducts. The successful synthesis of 4-bromo-5-fluoro-2-hydrazinylaniline would open up further avenues for derivatization and the construction of complex molecular scaffolds.

| Starting Material | Desired Product | Key Challenge | Potential Methods |

| This compound | 4-Bromo-5-fluoro-2-hydrazinylaniline | Selective reduction of the nitro group without affecting the bromo, fluoro, and hydrazine groups. | Catalytic Transfer Hydrogenation (with careful catalyst selection), Reduction with Zn/Hydrazine Glyoxylate, Metal-free reductions. |

This table summarizes the key aspects of the selective reduction of the nitro group in the title compound.

Oxidative Coupling and Dimerization Studies

The reactivity of phenylhydrazine derivatives in oxidative coupling and dimerization reactions is a well-established area of synthetic chemistry, primarily leading to the formation of symmetrical azo compounds. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the established behavior of analogous substituted arylhydrazines. The presence of electron-withdrawing groups, such as the nitro group, and halogens on the aromatic ring is known to influence the propensity and pathway of these reactions.

The oxidative coupling of arylhydrazines typically involves the removal of two hydrogen atoms from the two nitrogen atoms of the hydrazine moiety, leading to the formation of a nitrogen-nitrogen double bond. This transformation can be achieved using a variety of oxidizing agents, ranging from metal-based reagents to metal-free oxidative systems.

A plausible and commonly observed reaction pathway for the dimerization of an arylhydrazine, such as this compound, is its oxidation to the corresponding azo compound, 1,2-bis(5-bromo-4-fluoro-2-nitrophenyl)diazene. This process is generally understood to proceed through a series of single-electron-transfer steps. The initial step involves the oxidation of the hydrazine to a hydrazyl radical. This radical species can then undergo further oxidation and coupling to form the stable azo compound. The reaction is often autocatalytic in nature, with intermediates such as the phenyldiazenyl radical and benzenediazonium (B1195382) ion potentially playing a role in the propagation of the reaction chain. nih.gov

Several modern synthetic methodologies have been developed for the efficient oxidative dehydrogenation of hydrazines to access azo compounds. organic-chemistry.org These methods often offer advantages such as mild reaction conditions, high yields, and environmental compatibility. For instance, metal-free aerobic oxidation of arylhydrazides using an NOx system has been reported as a practical route for azo compound synthesis. rsc.org Another effective metal-free approach involves the use of trichloroisocyanuric acid (TCCA) as an oxidant in tetrahydrofuran (B95107) (THF) at room temperature, which has been shown to be compatible with a wide range of functional groups. organic-chemistry.org Furthermore, molecular iodine has been employed as a catalyst for the direct oxidation of hydrazine HN–NH bonds to the azo group functionality, utilizing ambient dioxygen as the stoichiometric oxidant. nih.gov This method is noted for its rapid reaction times and low catalyst loadings. nih.gov

The electronic nature of the substituents on the aromatic ring can significantly impact the rate and efficiency of these oxidative coupling reactions. Electron-withdrawing groups, like the nitro group present in this compound, can influence the oxidation potential of the hydrazine. Studies on the oxidation of substituted phenylhydrazines have indicated that the presence of such groups affects the reactivity. For example, in the reaction of phenylhydrazines with oxyhemoglobin, halogen atoms and alkyl groups at different positions on the ring were found to either decrease or increase the reaction rate. nih.gov

The following table summarizes various oxidative coupling reactions of substituted arylhydrazines, providing insights into the potential conditions that could be applied to this compound.

| Arylhydrazine Derivative | Oxidizing System | Product Type | Yield (%) | Reference |

| Various 1,2-disubstituted hydrazines | Trichloroisocyanuric acid (TCCA) in THF | Symmetrical Azo Compound | 82-97 | organic-chemistry.org |

| p-chloro-substituted aryl hydrazine | Molecular iodine (I2) in DCM | Symmetrical Azo Compound | High | nih.gov |

| p-bromo-substituted aryl hydrazine | Molecular iodine (I2) in DCM | Symmetrical Azo Compound | High | nih.gov |

| Arylhydrazides | NaNO2, HNO3, O2 | Azo Compound | Not specified | rsc.org |

| Phenylhydrazine | Thallium(III) in aqueous perchloric acid | Complex formation followed by redox reaction | Not specified |

Derivatization Strategies and Synthesis of Analogues of 5 Bromo 4 Fluoro 2 Nitro Phenyl Hydrazine

Design and Synthesis of Substituted Hydrazone Derivatives for Structure-Reactivity Studies

The condensation of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine with a wide range of aldehydes and ketones is a primary strategy for creating diverse libraries of substituted hydrazones. This reaction is typically straightforward, often proceeding with high yields under mild conditions, such as refluxing in a protic solvent like ethanol (B145695). The resulting hydrazones are valuable for structure-reactivity studies, as the electronic and steric properties of the aldehyde or ketone reactant can be systematically varied to fine-tune the biological activity or chemical properties of the final product.

The general synthesis of these hydrazone derivatives involves the reaction of equimolar amounts of this compound with a selected carbonyl compound. The reaction mixture is typically heated in a suitable solvent, and upon completion, the product often precipitates out of the solution upon cooling, simplifying purification.

A representative synthesis involves the reaction of a substituted phenylhydrazine (B124118) with a substituted aldehyde. For instance, the reaction of a bromo-nitrophenylhydrazine with a bromo-fluoro-hydroxybenzaldehyde in hot absolute ethanol leads to the rapid formation of the corresponding hydrazone. The reaction mixture is typically refluxed to ensure complete condensation, and the product can be isolated by filtration after cooling. This straightforward procedure allows for the generation of a variety of hydrazone derivatives for further investigation.

Table 1: Examples of Synthesized Hydrazone Derivatives

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

|---|---|

| Salicylaldehyde | (E)-2-((2-(5-bromo-4-fluoro-2-nitrophenyl)hydrazono)methyl)phenol |

| 4-Methoxybenzaldehyde | (E)-1-(5-bromo-4-fluoro-2-nitrophenyl)-2-(4-methoxybenzylidene)hydrazine |

| Acetophenone | (E)-1-(1-phenylethylidene)-2-(5-bromo-4-fluoro-2-nitrophenyl)hydrazine |

Exploration of N-Substituted Phenylhydrazine Analogues

Further diversification of the this compound scaffold can be achieved through the synthesis of N-substituted analogues. These modifications can be introduced at either the N1 or N2 position of the hydrazine (B178648) moiety, leading to compounds with altered electronic properties, steric hindrance, and hydrogen bonding capabilities. Common strategies for N-substitution include N-alkylation and N-arylation reactions.

N-Alkylation: The introduction of alkyl groups can be accomplished through reactions with alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

N-Arylation: The synthesis of N-aryl derivatives often employs transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the introduction of a wide range of aryl and heteroaryl substituents. For example, copper-catalyzed N-arylation of hydrazines with arylboronic acids provides a versatile route to N-aryl hydrazines.

Table 2: Potential N-Substituted Analogues of this compound

| Substitution Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Methylation | Methyl iodide, K2CO3, Acetone | 1-(5-Bromo-4-fluoro-2-nitrophenyl)-1-methylhydrazine |

| N-Benzylation | Benzyl (B1604629) bromide, NaH, THF | 1-Benzyl-1-(5-bromo-4-fluoro-2-nitrophenyl)hydrazine |

| N-Phenylation | Phenylboronic acid, Cu(OAc)2, Pyridine (B92270) | 1-(5-Bromo-4-fluoro-2-nitrophenyl)-1-phenylhydrazine |

Research into Compounds Featuring Modifications at the Halogen and Nitro Positions of the Phenyl Ring

Modifications at the halogen and nitro positions of the phenyl ring of this compound open up avenues for synthesizing analogues with significantly altered properties. These transformations can impact the electronic nature of the aromatic ring and introduce new functionalities for further derivatization.

Modification of the Bromo Group: The bromine atom can be replaced or modified through various cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, allowing for the attachment of aryl, vinyl, or alkynyl groups. The Buchwald-Hartwig amination can be used to replace the bromine with an amino group.

Modification of the Nitro Group: The nitro group is a versatile functional group that can undergo a range of transformations. A key modification is its reduction to an amino group, which can be achieved using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is particularly useful as the resulting amino group can be further functionalized, for example, through acylation, alkylation, or diazotization reactions. The selective reduction of the nitro group in the presence of other reducible functionalities like halogens is a critical consideration in these synthetic strategies.

Table 3: Potential Modifications at the Halogen and Nitro Positions

| Target Modification | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling (Br) | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | (5-Phenyl-4-fluoro-2-nitro-phenyl)-hydrazine |

| Sonogashira Coupling (Br) | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N | (5-(Phenylethynyl)-4-fluoro-2-nitro-phenyl)-hydrazine |

| Nitro Group Reduction | SnCl2·2H2O, HCl, Ethanol | (5-Bromo-4-fluoro-2-amino-phenyl)-hydrazine |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The introduction of chirality into derivatives of this compound is a key strategy for the development of compounds with specific stereochemical properties. This can be achieved through several approaches, including the use of chiral auxiliaries, enantioselective catalysis, and the derivatization with chiral building blocks.

One common method involves the reaction of the hydrazine with a chiral aldehyde or ketone to form diastereomeric hydrazones, which can then be separated. Alternatively, enantioselective methods can be employed to directly synthesize chiral derivatives. For example, the palladium-catalyzed asymmetric hydrogenation of hydrazones derived from this compound can yield chiral hydrazines with high enantiomeric excess.

Another approach involves the synthesis of chiral hydrazine reagents from the parent compound, which can then be used for the resolution of racemic carbonyl compounds. For instance, derivatization with a chiral amino acid can introduce a stereocenter, creating a chiral resolving agent.

Table 4: Approaches to Chiral Derivatives

| Strategy | Description | Example |

|---|---|---|

| Diastereomeric Hydrazone Formation | Reaction with a chiral carbonyl compound (e.g., (R)-camphor) to form diastereomers, followed by separation. | Formation of diastereomeric hydrazones of this compound with (R)-camphor. |

| Asymmetric Hydrogenation | Palladium-catalyzed hydrogenation of a prochiral hydrazone using a chiral phosphine (B1218219) ligand. | Enantioselective reduction of the C=N bond of a hydrazone derivative to yield a chiral hydrazine. |

Libraries of Derivatized Scaffolds for High-Throughput Synthetic Exploration

The development of libraries of derivatized scaffolds based on this compound is a powerful approach for high-throughput synthetic exploration and drug discovery. These libraries can be constructed using combinatorial chemistry principles, where a central scaffold is systematically reacted with a diverse set of building blocks to generate a large number of structurally related compounds.

Dynamic combinatorial chemistry (DCC) is a particularly relevant strategy for the generation of hydrazone-based libraries. In DCC, reversible reactions, such as hydrazone formation, are employed to allow for the continuous formation and exchange of library members under thermodynamic control. This enables the identification of the most stable or strongly binding library members in the presence of a biological target.

The synthesis of these libraries can be performed in a parallel or automated fashion, allowing for the rapid generation of hundreds or thousands of compounds. High-throughput screening methods can then be used to evaluate the biological activity of the library members, facilitating the identification of lead compounds for further optimization.

Table 5: Building Blocks for Combinatorial Library Synthesis

| Core Scaffold | Building Block Class | Examples of Building Blocks |

|---|---|---|

| This compound | Aldehydes | Benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde |

| This compound | Ketones | Acetone, cyclohexanone, 1-phenyl-1-propanone |

| (5-Bromo-4-fluoro-2-amino-phenyl)-hydrazine | Acylating Agents | Acetyl chloride, benzoyl chloride, 4-nitrobenzoyl chloride |

Applications of 5 Bromo 4 Fluoro 2 Nitro Phenyl Hydrazine As a Key Synthetic Intermediate

Utilization in the Construction of Complex Organic Architectures and Natural Product Scaffolds

There is a lack of specific published research detailing the application of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine in the total synthesis of complex natural products or the construction of intricate organic architectures. While hydrazine (B178648) derivatives are fundamental in forming heterocyclic structures like pyrazoles and indoles, which are common motifs in natural products, the direct use of this particular substituted phenylhydrazine (B124118) has not been prominently reported in the available literature.

Role as a Precursor for Advanced Ligand Systems in Catalysis Research

The synthesis of advanced ligand systems for catalysis often involves the incorporation of specific electronic and steric features. The structure of this compound could, in principle, be modified to create novel ligands. The hydrazine group could be used to synthesize multidentate ligands, and the electronic properties of the phenyl ring could be fine-tuned through its substituents. However, a review of the available literature does not show concrete examples of this compound being employed as a precursor for ligands used in catalysis research.

Strategic Integration in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. Hydrazine derivatives are known to participate in various MCRs to produce diverse heterocyclic libraries. The functional groups present in this compound make it a potential candidate for such reactions. For instance, the hydrazine moiety could react with carbonyl compounds and other components in reactions like the Fischer indole (B1671886) synthesis or the synthesis of pyrazolones. Nevertheless, specific examples of its strategic integration into MCRs to create molecular diversity are not documented in the readily accessible scientific literature.

Contribution to the Development of Novel Organic Materials Precursors (focused on synthetic pathways)

The development of novel organic materials often relies on the design and synthesis of tailored molecular precursors. The combination of a halogen for potential polymerization or cross-coupling, a nitro group for tuning electronic properties, and a reactive hydrazine group could make this compound a candidate for the synthesis of precursors for organic electronics or other advanced materials. However, there is no significant body of research that highlights its contribution to the synthetic pathways for novel organic materials precursors.

Computational and Theoretical Chemistry Investigations of 5 Bromo 4 Fluoro 2 Nitro Phenyl Hydrazine and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For substituted hydrazine (B178648) derivatives, FMO analysis helps in understanding the electron transfer processes within the molecule and with other reactants. bohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net While specific calculations for this compound are not detailed in the provided literature, a hypothetical FMO analysis would yield the energies of its HOMO and LUMO, allowing for predictions about its electrophilic and nucleophilic sites.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | - | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. nih.govyoutube.com

For a molecule like this compound, the electronegative oxygen atoms of the nitro group and the fluorine atom would be expected to exhibit negative electrostatic potential. Conversely, the hydrogen atoms of the hydrazine group would likely show positive potential. nih.gov This information is crucial for predicting how the molecule will interact with other species, for instance, in hydrogen bonding or other non-covalent interactions. nih.gov

Topological analysis of the electron density provides a deeper understanding of the bonding within a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of bond properties, such as their covalent or ionic nature, based on the electron density at the bond critical points.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms and the characterization of transient species like transition states.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction pathway can be constructed. This profile provides valuable information about the reaction's feasibility, its kinetics (activation energy), and its thermodynamics (reaction energy). For the synthesis or transformation of this compound, computational energetic profiling could be used to optimize reaction conditions by identifying the most energy-efficient pathways. Energetic materials are an area where such profiling is of significant interest. nih.gov

When a reaction can lead to multiple products, computational modeling can be used to predict the selectivity. By comparing the activation energies of the transition states leading to different isomers (regioisomers, diastereomers, or enantiomers), the most likely product can be identified. The pathway with the lowest activation energy will be the kinetically favored one. While specific studies on the selectivity in reactions involving this compound are not available in the provided context, this computational approach is a standard method for making such predictions in organic synthesis.

Conformation Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and the spatial arrangement of its atoms. This analysis helps to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. The presence of the bulky bromine atom, the electronegative fluorine and nitro groups, and the flexible hydrazine side chain suggests that the molecule can exist in multiple conformations. The rotational barriers around the C-N and N-N bonds are of particular interest.

Computational methods such as Density Functional Theory (DFT) are powerful tools for performing conformational analysis. For related substituted phenylhydrazines, DFT calculations have been successfully used to optimize molecular geometries and determine the minimum energy structures. nih.gov A potential energy surface scan can be performed by systematically rotating the dihedral angles of the hydrazine group relative to the phenyl ring to map out the energy landscape and identify all stable conformers and the transition states that separate them.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide a deeper understanding of conformational flexibility, solvent effects, and intermolecular interactions. For instance, MD simulations could reveal how the molecule behaves in different solvent environments, which is critical for predicting its reactivity in various chemical reactions. While specific MD studies on this compound are not prevalent, the methodology has been applied to study the interactions of similar molecules with biological targets. nih.gov

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C1-C2-N1-N2) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 0° | 2.5 | 10 |

| 2 | 60° | 1.0 | 35 |

| 3 | 120° | 0.0 | 50 |

| 4 | 180° | 3.0 | 5 |

Note: This table is illustrative and provides hypothetical data that would be generated from a computational conformational analysis.

Development and Application of Quantitative Structure-Reactivity Relationship (QSRR) Models

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to predict the reactivity of chemical compounds based on their molecular structure. The development of a QSRR model for this compound and its derivatives would involve several key steps.

First, a dataset of compounds with known reactivity data would be compiled. This dataset would include this compound and a series of structurally similar molecules. The reactivity data could be experimental, such as reaction rates or equilibrium constants for a specific chemical transformation.

Next, a set of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. Examples of relevant descriptors for this system could include:

Electronic Descriptors: Hammett constants, Mulliken charges, dipole moment, HOMO and LUMO energies.

Steric Descriptors: Molar refractivity, van der Waals volume.

Topological Descriptors: Connectivity indices, shape indices.

Once the descriptors are calculated, a mathematical model is built to correlate the descriptors with the observed reactivity. Multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are commonly used for this purpose. The predictive power of the resulting QSRR model is then validated using internal and external validation techniques. mdpi.com

A well-validated QSRR model could be used to predict the reactivity of new, untested derivatives of this compound. This would be particularly useful in the context of designing new reagents or understanding the factors that govern their chemical behavior. For example, a QSRR model could help to identify which substituents on the phenyl ring would enhance or diminish the nucleophilicity of the hydrazine moiety.

Table 2: Example of Molecular Descriptors for a Hypothetical QSRR Study

| Compound | Log(k) | HOMO (eV) | Dipole Moment (Debye) | Molar Refractivity |

|---|---|---|---|---|

| This compound | -2.5 | -8.2 | 5.1 | 45.3 |

| (4-Fluoro-2-nitro-phenyl)-hydrazine | -2.1 | -8.0 | 4.8 | 39.8 |

| (5-Bromo-2-nitro-phenyl)-hydrazine | -2.8 | -8.3 | 5.5 | 42.1 |

| (2-Nitro-phenyl)-hydrazine | -1.8 | -7.8 | 4.5 | 34.6 |

Note: This table contains hypothetical data to illustrate the types of descriptors used in QSRR model development.

Emerging Research Avenues and Future Directions in the Study of 5 Bromo 4 Fluoro 2 Nitro Phenyl Hydrazine

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

The nitroaromatic system in (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is a prime target for redox chemistry. Both photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional chemical transformations, providing pathways to novel derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. The electron-deficient nature of the nitroaromatic ring makes it susceptible to reductive transformations. Future research could explore the selective reduction of the nitro group to a nitroso, hydroxylamine, or amine functionality under photoredox conditions. This could be achieved using common organic photocatalysts and a suitable sacrificial reductant. Furthermore, the carbon-bromine bond could be a handle for photoredox-mediated cross-coupling reactions, enabling the introduction of various substituents onto the aromatic ring. The development of powerful reducing organic photoredox catalysts has opened avenues to activate strong carbon–halide bonds, which could be applicable here. rsc.org Phenylhydrazine (B124118) itself has been shown to promote photo-induced, transition-metal-free dehalogenation of aryl halides, suggesting the hydrazine (B178648) moiety could play a role in modulating the molecule's photochemical reactivity. nih.gov

Electrochemistry: The electrochemical reduction of nitroaromatic compounds is a well-established field, with the nitro group being reducible in a stepwise manner to various functional groups. uchile.clbohrium.com The precise control of the applied potential in an electrochemical cell could allow for the selective transformation of the nitro group in this compound without affecting the halogen substituents. The biological activity of many nitroaromatic compounds is linked to the redox chemistry of the nitro group, making electrochemical studies relevant for understanding potential bioactivity. uchile.clresearchgate.net Moreover, the electrochemical oxidation of the bromoarene moiety could lead to the formation of hypervalent bromine(III) species, which are highly reactive intermediates for various organic transformations. nih.gov The electrochemical generation of bromine from bromide sources for the bromofunctionalization of alkenes and alkynes is a testament to the versatility of electrochemical methods involving halogenated compounds. mdpi.com

A comparative table of potential redox transformations is presented below:

| Transformation Type | Target Moiety | Potential Products | Key Advantages |

| Photoredox Reduction | Nitro Group | Nitroso, Hydroxylamine, Amine | Mild conditions, high selectivity, use of visible light |

| Photoredox Coupling | C-Br Bond | Arylated, Alkylated, or Acylated derivatives | Formation of new C-C or C-heteroatom bonds |

| Electrochemical Reduction | Nitro Group | Nitroso, Hydroxylamine, Amine | Precise potential control, avoids chemical reagents |

| Electrochemical Oxidation | Bromo-Aryl | Hypervalent Bromine Intermediates | Generation of highly reactive species for synthesis |

Investigation of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes for the synthesis and derivatization of this compound is a largely unexplored but promising area.

Future research could focus on the enzymatic synthesis of this molecule or its precursors. For instance, enzymes could be employed for the selective halogenation or nitration of a phenylhydrazine scaffold. More compelling is the potential for enzymatic transformations of the hydrazine moiety. Recently, a bacterial hydrazine transferase was discovered that catalyzes the condensation of hydrazine with an aromatic polyketide intermediate, demonstrating nature's ability to form N-N bonds. nih.gov This opens the door to exploring similar enzymes for the synthesis of substituted aromatic hydrazines.

Furthermore, imine reductases and other enzymes could be engineered to catalyze reactions involving the hydrazine group, such as reductive aminations or the formation of hydrazones with specific stereochemistry. The biological properties of hydrazine-containing natural products underscore the importance of developing biocatalytic routes to these compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of reactions involving multifunctional molecules like this compound makes the prediction of reaction outcomes and the optimization of reaction conditions challenging. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this aspect of chemical research.

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the products of a given reaction, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic routes. For a molecule like this compound, where multiple reactive sites exist, ML models could be invaluable in predicting the selectivity of a given reagent or catalyst. This would significantly accelerate the discovery of new transformations and the development of efficient synthetic protocols, reducing the need for extensive empirical screening.

Potential in Supramolecular Chemistry and Self-Assembly Research (as a building block)

The presence of halogen atoms (bromine and fluorine) and a nitro group on the aromatic ring of this compound makes it an attractive building block for supramolecular chemistry and crystal engineering.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for directing the self-assembly of molecules into well-defined architectures. The bromine and fluorine atoms in the target molecule can act as halogen bond donors, while the nitro group and the hydrazine moiety can act as halogen bond acceptors. This interplay of interactions could be exploited to construct novel supramolecular assemblies, such as liquid crystals, gels, or porous materials. The influence of fluorine in supramolecular chemistry is a growing area of interest, with fluorination often leading to more stable and robust lattices. researchgate.net

The potential for this molecule to form intricate hydrogen-bonding networks through its hydrazine group, in concert with halogen bonding, provides a rich landscape for the design of complex, functional supramolecular materials.

Unexplored Applications in Analytical Chemistry Methodologies

Hydrazine derivatives are widely used as derivatizing agents in analytical chemistry to enhance the detection of carbonyl compounds (aldehydes and ketones) by techniques such as HPLC and mass spectrometry. The reaction of the hydrazine with a carbonyl group forms a stable hydrazone, which often has improved chromatographic properties and a strong chromophore or fluorophore for sensitive detection.

This compound could be investigated as a novel derivatization agent. The presence of the nitroaromatic ring would likely impart strong UV-Vis absorbance to the resulting hydrazones, facilitating their detection. Furthermore, the bromine and fluorine atoms provide a unique mass signature that could be advantageous for mass spectrometry-based detection and quantification. Phenylhydrazines are known genotoxic impurities, and methods for their detection at trace levels are crucial in pharmaceutical analysis. rsc.org Developing this compound as a derivatizing agent could lead to new analytical methods for a variety of analytes.

A summary of potential analytical applications is provided in the table below:

| Application | Target Analytes | Principle | Potential Advantages |

| Derivatization Agent for HPLC-UV | Aldehydes, Ketones | Formation of a UV-active hydrazone | Strong chromophore from the nitroaromatic ring |

| Derivatization Agent for LC-MS | Carbonyl Compounds | Formation of a hydrazone with a unique mass signature | Isotopic pattern of bromine for easy identification |

| Reagent in Chemical Sensors | Various Analytes | Specific binding or reaction leading to a detectable signal | Potential for selective interactions based on its functional groups |

Q & A

Q. What safety protocols are critical when handling nitro- and bromo-substituted hydrazines?

- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidative decomposition . Use explosion-proof fume hoods and conduct small-scale thermal stability tests (<100 mg) before scaling. For spills, neutralize with 10% NaHCO₃ and adsorb using vermiculite. Monitor airborne exposure via NIOSH Method 3503 (HPLC-UV detection) .

Data Contradiction Analysis

- Example : Discrepancies in decomposition rates for hydrazine derivatives may arise from differences in catalyst pretreatment or impurities in hydrazine feedstocks. To isolate variables, standardize catalyst synthesis protocols (e.g., incipient wetness impregnation) and use high-purity hydrazine (≥99.9%, verified via Karl Fischer titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.